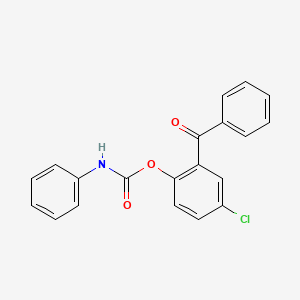
2-benzoyl-4-chlorophenyl N-phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-benzoyl-4-chlorophenyl N-phenylcarbamate is an organic compound with the molecular formula C20H14ClNO3 and a molecular weight of 351.792 . It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its unique chemical structure, which includes a benzoyl group, a chlorophenyl group, and a phenylcarbamate group.
Preparation Methods
The synthesis of 2-benzoyl-4-chlorophenyl N-phenylcarbamate typically involves the reaction of 2-benzoyl-4-chlorophenol with phenyl isocyanate. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization from a suitable solvent .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
Chemical Reactions Analysis
2-benzoyl-4-chlorophenyl N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the benzoyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The reduction usually targets the carbonyl group in the benzoyl moiety, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide, leading to the formation of substituted phenylcarbamates.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce benzyl alcohol derivatives .
Scientific Research Applications
2-benzoyl-4-chlorophenyl N-phenylcarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various carbamate derivatives. Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its effects on various microorganisms to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its carbamate moiety is known to interact with biological targets, making it a promising lead compound for drug development.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-benzoyl-4-chlorophenyl N-phenylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction is often reversible, allowing the compound to act as a temporary inhibitor. The benzoyl and chlorophenyl groups contribute to the compound’s overall binding affinity and specificity for its targets .
Comparison with Similar Compounds
2-benzoyl-4-chlorophenyl N-phenylcarbamate can be compared with other similar compounds, such as:
2-benzyl-4-chlorophenyl N-phenylcarbamate: This compound has a benzyl group instead of a benzoyl group, which affects its chemical reactivity and biological activity.
2-benzoyl-4-chlorophenyl N-(2-chlorophenyl)carbamate:
2-benzoyl-4-chlorophenyl N-(4-chlorophenyl)carbamate: Similar to the previous compound, the position of the chlorine atom in the phenylcarbamate group influences its behavior in chemical reactions and biological systems.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
94796-87-9 |
|---|---|
Molecular Formula |
C20H14ClNO3 |
Molecular Weight |
351.8 g/mol |
IUPAC Name |
(2-benzoyl-4-chlorophenyl) N-phenylcarbamate |
InChI |
InChI=1S/C20H14ClNO3/c21-15-11-12-18(25-20(24)22-16-9-5-2-6-10-16)17(13-15)19(23)14-7-3-1-4-8-14/h1-13H,(H,22,24) |
InChI Key |
AEHMSNOXYGCVEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)OC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















